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Compound of Interest

Compound Name:
4-Chloro-5-methylpyridine-2-

carboxamide

CAS No.: 1379357-31-9

Cat. No.: B2368981 Get Quote

4-Chloro-5-methylpyridine-2-carboxamide is a substituted heterocyclic compound featuring

a pyridine core. This core structure is a cornerstone in medicinal chemistry, and its specific

functionalization—a chloro group at position 4, a methyl group at position 5, and a carboxamide

at position 2—creates a unique electronic and steric profile. These features make it a highly

valuable and versatile building block for constructing more complex molecular architectures,

particularly in the synthesis of novel active pharmaceutical ingredients (APIs).[1]

The strategic placement of the chloro and methyl groups influences the molecule's reactivity

and its potential interactions with biological targets. The carboxamide group is a critical

pharmacophore, capable of forming key hydrogen bonds, a fundamental interaction for

molecular recognition in biological systems.

Table 1: Physicochemical Properties of 4-Chloro-5-methylpyridine-2-carboxamide
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Property Value Source

CAS Number 1379357-31-9 [2]

Molecular Formula C₇H₇ClN₂O Calculated

Molecular Weight 170.59 g/mol [3]

IUPAC Name
4-chloro-5-methylpyridine-2-

carboxamide
[2]

Appearance
Typically a white to off-white or

light yellow solid
[4] (by analogy)

Solubility

Expected to be soluble in

organic solvents like THF,

Ethyl Acetate

[5] (by analogy)

The Pyridine Carboxamide Scaffold: A Privileged
Structure in Drug Discovery
The true potential of 4-Chloro-5-methylpyridine-2-carboxamide is best understood by

recognizing the success of the pyridine carboxamide scaffold. This motif is considered a

"privileged structure" because it is a recurring feature in a multitude of compounds targeting

diverse biological receptors and enzymes. Its rigidity, planarity, and ability to engage in various

non-covalent interactions allow it to serve as an excellent anchor for pharmacophores.

Numerous clinically successful and investigational drugs incorporate this core structure,

highlighting its versatility:

PARP Inhibition: Pyridine carboxamide derivatives are central to the design of Poly (ADP-

ribose) polymerase (PARP) inhibitors, a class of drugs that has revolutionized cancer

therapy.[6] These agents exploit synthetic lethality in cancers with specific DNA repair

defects.

Metabolic and Neurological Disorders: The scaffold is integral to developing negative

allosteric modulators (NAMs) of metabotropic glutamate receptor subtype 5 (mGlu₅), which

are under investigation for psychiatric and neurological diseases.[7] Furthermore, related
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pyridone structures are key to GPR119 agonists being explored as treatments for type 2

diabetes.[8]

Infectious Diseases: The quinoline-4-carboxamide core, a related bicyclic system, has

yielded potent antimalarial candidates with novel mechanisms of action, such as the

inhibition of translation elongation factor 2 (PfEF2).[9]

Urease Inhibition: Researchers have explored pyridine carboxamide derivatives for their

potent urease inhibitory activity, which is relevant for treating infections caused by ureolytic

bacteria like H. pylori.[10]

The specific substitution pattern of 4-Chloro-5-methylpyridine-2-carboxamide provides a

unique starting point for exploring these and other therapeutic areas. The chlorine atom, for

instance, can serve as a handle for further chemical modification through cross-coupling

reactions or nucleophilic aromatic substitution, enabling the rapid generation of diverse

compound libraries.[1][7]

Synthetic Strategy and Methodologies
While a specific, published synthesis for CAS 1379357-31-9 is not readily available in the

provided search results, a logical and efficient synthetic route can be proposed based on

established organic chemistry principles and analogous preparations.[5][11][12] The most

direct approach involves the synthesis of a key carboxylic acid intermediate followed by

amidation.

Proposed Synthetic Workflow
The synthesis can be envisioned as a multi-step process starting from a commercially available

or readily synthesized precursor, 2-chloro-5-methylpyridine.
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Step 1: Functionalization

Step 2: Activation

Step 3: Amidation

2-Chloro-5-methylpyridine

4-Chloro-5-methylpicolinic Acid

  Lithiation followed by
  CO2 quench

4-Chloro-5-methylpicolinoyl Chloride

  Thionyl Chloride (SOCl2)
  or Oxalyl Chloride

4-Chloro-5-methylpyridine-2-carboxamide
(Target Molecule)

  Ammonia (aq. or gas)
  in suitable solvent (e.g., THF)

Click to download full resolution via product page

Caption: Proposed synthetic pathway for 4-Chloro-5-methylpyridine-2-carboxamide.

Detailed Experimental Protocol (Hypothetical)
Synthesis of 4-Chloro-5-methylpicolinic Acid (Intermediate):

Rationale: Introduction of the carboxylic acid group at the 2-position is the key

transformation. Directed ortho-metalation is a powerful strategy for such functionalizations

on pyridine rings. The chloro group can help direct the lithiation.
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Procedure:

1. Dissolve 2-chloro-5-methylpyridine (1.0 eq) in anhydrous tetrahydrofuran (THF) under

an inert atmosphere (Nitrogen or Argon) and cool to -78 °C.

2. Slowly add a strong base such as n-Butyllithium or Lithium diisopropylamide (LDA) (1.1

eq) and stir for 1-2 hours at -78 °C to ensure complete lithiation.

3. Bubble dry carbon dioxide gas through the solution or add crushed dry ice.

4. Allow the reaction to slowly warm to room temperature.

5. Quench the reaction with water and acidify with 1M HCl to precipitate the carboxylic

acid product.

6. Filter, wash with cold water, and dry the solid to yield the picolinic acid intermediate.

Synthesis of 4-Chloro-5-methylpyridine-2-carboxamide (Final Product):

Rationale: Conversion of the carboxylic acid to a primary amide is a standard and reliable

transformation. Activating the acid as an acid chloride ensures a high-yield reaction with

ammonia.

Procedure:

1. Suspend the 4-Chloro-5-methylpicolinic acid (1.0 eq) in a suitable solvent like

dichloromethane (DCM) or toluene.

2. Add thionyl chloride (SOCl₂) (1.5-2.0 eq) and a catalytic amount of N,N-

dimethylformamide (DMF).

3. Heat the mixture to reflux for 2-4 hours until the evolution of gas ceases, indicating the

formation of the acid chloride.

4. Remove the excess SOCl₂ and solvent under reduced pressure.

5. Dissolve the crude acid chloride in anhydrous THF and cool to 0 °C.
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6. Bubble ammonia gas through the solution or add a solution of aqueous ammonium

hydroxide dropwise.

7. Stir for 1-2 hours, allowing the reaction to warm to room temperature.

8. Extract the product with ethyl acetate. The combined organic layers are then washed

with brine, dried over sodium sulfate, filtered, and concentrated to yield the crude

product.[5]

9. Purify via column chromatography or recrystallization.

Analytical and Quality Control Framework
Ensuring the purity and identity of 4-Chloro-5-methylpyridine-2-carboxamide is paramount

for its use in research and development. A multi-platform analytical approach is recommended

for comprehensive characterization.

Core Analytical Techniques
High-Performance Liquid Chromatography (HPLC): This is the gold standard for assessing

purity. A reverse-phase method with a C18 column is typically effective for this class of

compounds.[13]

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Essential for confirming the

molecular weight of the target compound and identifying any impurities or degradation

products.[14]

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for

unambiguous structural elucidation, confirming the connectivity of atoms and the specific

isomeric form.

Fourier-Transform Infrared (FTIR) Spectroscopy: Useful for confirming the presence of key

functional groups, such as the C=O and N-H stretches of the amide and the characteristic

vibrations of the pyridine ring.
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General Analytical Workflow

Sample Preparation
(Dissolution in suitable solvent)

Chromatographic Separation
(e.g., HPLC)

Detection & Identification
(UV, MS, NMR)

Data Analysis
(Purity, Structure Confirmation)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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